N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine
Overview
Description
N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine: is a chemical compound with the molecular formula C11H18N4O and a molecular weight of 222.29 g/mol . This compound is characterized by the presence of a morpholine ring attached to a pyrimidine ring via a propyl chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine typically involves the reaction of pyrimidine derivatives with morpholine under specific conditions. One common method includes the alkylation of pyrimidine with a morpholine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(morpholin-4-yl)ethyl]pyrimidin-4-amine
- N-[1-(morpholin-4-yl)butyl]pyrimidin-4-amine
- N-[1-(morpholin-4-yl)propyl]pyrimidin-4-amine
Uniqueness
N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the morpholine ring and the propyl chain attached to the pyrimidine ring allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
IUPAC Name |
N-(1-morpholin-4-ylpropan-2-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-10(8-15-4-6-16-7-5-15)14-11-2-3-12-9-13-11/h2-3,9-10H,4-8H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMJQEYCZWIUQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NC2=NC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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